3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione
Description
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a trimethoxyphenyl group
Properties
Molecular Formula |
C20H28N2O6 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H28N2O6/c1-26-16-10-14(11-17(27-2)19(16)28-3)22-18(24)12-15(20(22)25)21-8-5-4-6-13(21)7-9-23/h10-11,13,15,23H,4-9,12H2,1-3H3 |
InChI Key |
MGOFZFFSVSFLNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(C2=O)N3CCCCC3CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling with the trimethoxyphenyl group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the methoxy groups can result in various functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , and it features a unique pyrrolidine core that contributes to its biological activity. The presence of a piperidine ring and multiple methoxy groups enhances its lipophilicity and potentially its ability to cross biological membranes.
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, studies have shown that modifications on the pyrrolidine scaffold can lead to enhanced cytotoxicity against various cancer cell lines. The compound’s ability to inhibit specific signaling pathways involved in tumor growth has been highlighted in recent literature .
2. Neuropharmacology
Due to its structural similarity to neurotransmitters, this compound may interact with various receptors in the central nervous system. Investigations into its effects on neurotransmitter transporters suggest potential applications in treating neurological disorders such as depression and anxiety . The ability of similar compounds to modulate dopamine and norepinephrine transporters has been documented, indicating a potential for this compound in neuropharmacological studies .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that certain derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents derived from this scaffold .
Synthetic Chemistry
1. Synthesis Pathways
The synthesis of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione involves several steps that include the formation of the pyrrolidine ring and subsequent modifications to introduce the piperidine and methoxy groups. Various synthetic methodologies have been explored, including condensation reactions and cross-coupling techniques .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. By systematically modifying functional groups on the pyrrolidine ring or altering substituents on the piperidine moiety, researchers can enhance specific activities while minimizing adverse effects .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by Khaled et al., the anticancer properties of pyrrolidine derivatives were investigated using various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that specific modifications led to increased cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of similar compounds with neurotransmitter transporters. It was found that certain analogs displayed high affinity for dopamine transporters, suggesting potential applications in treating mood disorders .
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)piperidine: A simpler compound with similar structural features but lacking the pyrrolidine and trimethoxyphenyl groups.
1-(2-Hydroxyethyl)piperidine: Another related compound with a similar piperidine ring but different functional groups.
Uniqueness
3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties
Biological Activity
The compound 3-[2-(2-Hydroxyethyl)piperidin-1-yl]-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula: C_{19}H_{28}N_{2}O_{4}
- Key Functional Groups:
- Piperidine ring
- Trimethoxyphenyl moiety
- Pyrrolidine-2,5-dione core
Research indicates that the biological activity of this compound may involve several mechanisms:
- Cytotoxicity: The compound has shown significant cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of caspase pathways and DNA fragmentation.
- Antioxidant Activity: The presence of methoxy groups in the phenyl ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the efficacy of this compound against different cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 10.5 | DNA fragmentation, caspase-3 activation |
| MDA-MB-231 (Breast Cancer) | 15.0 | Apoptosis induction |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
| UACC-62 (Melanoma) | 8.5 | Reactive oxygen species generation |
Case Studies
Several case studies have highlighted the compound's potential in treating malignancies:
- Study on HL-60 Cells: A detailed investigation demonstrated that doses of 10 μM led to significant apoptosis in HL-60 cells, with observed DNA fragmentation and increased caspase-3 activity .
- Melanoma Treatment: In vivo studies using murine models indicated that the compound inhibited tumor growth significantly without apparent toxicity to normal tissues .
- Antimicrobial Activity: In vitro tests revealed that the compound exhibited broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 20 μg/mL .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest moderate oral bioavailability due to lipophilicity influenced by the trimethoxyphenyl group. Toxicity assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
